molecular formula C9H11NO4 B1584321 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide CAS No. 24207-41-8

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

Cat. No.: B1584321
CAS No.: 24207-41-8
M. Wt: 197.19 g/mol
InChI Key: HHSJOVPBCHTADG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide typically involves the reaction of 2,4-dihydroxybenzoic acid with ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The process involves the same basic steps as the laboratory synthesis but with adjustments to accommodate larger volumes and ensure consistent quality. The product is then purified through crystallization or other suitable methods to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Ethers or esters

Scientific Research Applications

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and amide moiety allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide is unique due to the presence of both hydroxyl and hydroxyethyl groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2,4-dihydroxy-N-(2-hydroxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-4-3-10-9(14)7-2-1-6(12)5-8(7)13/h1-2,5,11-13H,3-4H2,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSJOVPBCHTADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066968
Record name Benzamide, 2,4-dihydroxy-N-(2-hydroxyethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24207-41-8
Record name 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24207-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
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Record name 24207-41-8
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Record name Benzamide, 2,4-dihydroxy-N-(2-hydroxyethyl)-
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Record name Benzamide, 2,4-dihydroxy-N-(2-hydroxyethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dihydroxy-N-(2-hydroxyethyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.874
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4-DIHYDROXY-N-(2-HYDROXYETHYL)BENZAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide contribute to iron acquisition in bacteria?

A1: this compound (Dhb) acts as a building block for the siderophore Vanchrobactin (Vb), produced by the fish pathogen Vibrio anguillarum. [] Siderophores are small molecules secreted by bacteria under iron-limiting conditions. Vb utilizes its Dhb and catechol moieties to bind iron(III) with high affinity. This binding forms a stable complex, allowing the bacteria to uptake iron, an essential nutrient for growth and survival. []

Q2: How does the iron-chelating ability of this compound compare to that of catechol, another component of Vanchrobactin?

A2: While both Dhb and catechol contribute to iron binding in Vanchrobactin, research indicates that the complete structure of Vb exhibits synergistic effects, leading to significantly stronger iron chelation than its individual components. [] This highlights the importance of the overall molecular architecture in achieving optimal iron binding affinity. Interestingly, Vb demonstrates superior chelating ability compared to both Dhb and catechol in acidic and basic conditions. [] This suggests that Vb can effectively sequester iron across a wide pH range, potentially contributing to the bacterium's ability to thrive in diverse environments.

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